molecular formula C8H14N2S B13283051 [(4-Methyl-1,3-thiazol-5-yl)methyl](propyl)amine

[(4-Methyl-1,3-thiazol-5-yl)methyl](propyl)amine

Cat. No.: B13283051
M. Wt: 170.28 g/mol
InChI Key: ORGLLPXRNUXHNU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H14N2S/c1-3-4-9-5-8-7(2)10-6-11-8/h6,9H,3-5H2,1-2H3

InChI Key

ORGLLPXRNUXHNU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N=CS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of 4-methylthiazole with propylamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with the thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-1,3-thiazol-5-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Structural Differences Physicochemical Notes
(4-Methyl-1,3-thiazol-5-yl)methylamine 1152850-95-7 C₈H₁₃N₂S Reference compound: Secondary amine with propyl chain and 4-methylthiazole. Free base form; moderate lipophilicity due to propyl chain and methylthiazole.
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride 325491-86-9 C₇H₁₃ClN₂S Primary amine (NH₂) with propyl linker; hydrochloride salt. Increased water solubility due to salt form; reduced steric hindrance .
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride EN300-28253100 C₈H₁₄N₂S·2HCl Tertiary amine (N-methyl) with propyl linker; dihydrochloride salt. Higher solubility and basicity compared to secondary amines; enhanced stability in acidic conditions .
3-(Diethylamino)propylamine 561034-28-4 C₁₁H₂₁N₃S Tertiary amine (diethyl) with unsubstituted thiazole. Increased lipophilicity and steric bulk; potential for altered receptor interactions .
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanaminedihydrochloride 1332529-49-3 C₈H₁₃Cl₂N₂S Cyclopropane substituent on amine; dihydrochloride salt. Rigid cyclopropane group may restrict conformational flexibility; impacts binding affinity .
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine 478067-24-2 C₁₁H₁₃N₅S₂ Fused thiazolo-triazole ring system; secondary amine with propyl chain. Enhanced π-π stacking potential; reduced solubility due to planar fused rings .
a) Amine Substitution Effects :
  • Secondary Amines (e.g., target compound): Moderate basicity and hydrogen-bonding capacity, suitable for interactions with biological targets like enzymes or receptors .
  • Primary Amines (e.g., [3-(4-methylthiazol-5-yl)propyl]amine hydrochloride): Higher reactivity but lower metabolic stability due to susceptibility to oxidation .
  • Tertiary Amines (e.g., methyl[3-(4-methylthiazol-5-yl)propyl]amine dihydrochloride): Reduced hydrogen-bonding capacity but improved membrane permeability .
b) Thiazole Ring Modifications :
  • Unsubstituted Thiazole (e.g., 3-(diethylamino)propylamine): Increased electron density on the ring, favoring π-π interactions but possibly reducing selectivity .
c) Salt Forms :
  • Hydrochloride salts (e.g., [3-(4-methylthiazol-5-yl)propyl]amine hydrochloride) exhibit higher aqueous solubility, critical for in vitro assays or formulation .

Biological Activity

(4-Methyl-1,3-thiazol-5-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets, enhancing its therapeutic potential.

Biological Activities

  • Antimicrobial Activity
    • (4-Methyl-1,3-thiazol-5-yl)methylamine exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that compounds containing thiazole rings often display effectiveness against pathogens, making them potential candidates for antibiotic development.
  • Antifungal Properties
    • The compound has been investigated for its antifungal activity, demonstrating efficacy against common fungal infections. Its mechanism involves inhibiting fungal growth by disrupting cellular processes.
  • Antiviral Effects
    • Preliminary studies suggest that (4-Methyl-1,3-thiazol-5-yl)methylamine may possess antiviral properties, although further research is needed to elucidate the specific viral targets involved.
  • Antitumor Activity
    • Notably, this compound has shown promise in cancer research. It may induce apoptosis in cancer cells through interactions with specific molecular targets involved in cell growth and division. This activity is particularly relevant in the context of developing new cancer therapies.

The biological activity of (4-Methyl-1,3-thiazol-5-yl)methylamine can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, leading to altered signaling pathways that affect cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEfficacyMechanism
AntimicrobialEffective against bacteriaInhibition of cell wall synthesis
AntifungalSignificantDisruption of fungal cell membrane integrity
AntiviralPotentialInterference with viral replication
AntitumorInduces apoptosisModulation of apoptotic signaling pathways

Research Highlights

  • A study conducted on the antimicrobial effects of thiazole derivatives reported that (4-Methyl-1,3-thiazol-5-yl)methylamine showed comparable activity to established antibiotics against certain bacterial strains.
  • In vitro assays indicated that the compound could induce significant apoptosis in cancer cell lines such as MCF7 and NCI-H460, suggesting its potential as an anticancer agent.
  • Further research is necessary to explore its full therapeutic potential and to identify any potential side effects associated with its use.

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